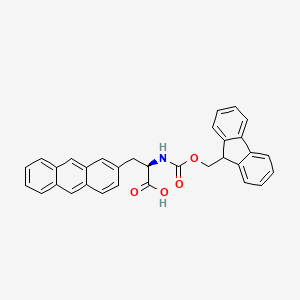
Fmoc-D-Ala(2-Anth)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Ala(2-Anth)-OH is a compound that belongs to the family of Fmoc-protected amino acids The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Ala(2-Anth)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Attachment of the Anthracene Moiety: The anthracene moiety is introduced to the side chain of D-alanine through a coupling reaction. This can be done using a suitable anthracene derivative and a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Automated peptide synthesizers and large-scale reactors are often used to facilitate the production process.
化学反应分析
Types of Reactions
Fmoc-D-Ala(2-Anth)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of D-alanine.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC or HOBt.
Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, which can be useful in studying redox processes.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC or HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) is used for peptide bond formation.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the specific reaction conditions required.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-Ala(2-Anth)-OH.
Peptides: Coupling reactions result in the formation of peptides with the anthracene-modified D-alanine residue.
科学研究应用
Chemistry
Fmoc-D-Ala(2-Anth)-OH is used in the synthesis of peptides and peptidomimetics. The anthracene moiety can serve as a fluorescent probe, allowing researchers to study peptide interactions and dynamics using fluorescence spectroscopy.
Biology
In biological research, this compound can be incorporated into peptides to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. The fluorescent properties of the anthracene moiety make it a valuable tool for imaging and tracking peptides in biological systems.
Medicine
The compound has potential applications in drug delivery and diagnostics. Peptides containing this compound can be used to target specific cells or tissues, and the fluorescence can be used for imaging and monitoring therapeutic delivery.
Industry
In the industrial sector, this compound can be used in the development of novel materials and sensors. The unique properties of the anthracene moiety can be exploited to create materials with specific optical or electronic properties.
作用机制
The mechanism of action of Fmoc-D-Ala(2-Anth)-OH is primarily related to its ability to participate in peptide synthesis and its fluorescent properties. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. The anthracene moiety can interact with various molecular targets through π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence the behavior and properties of the peptides in which this compound is incorporated.
相似化合物的比较
Similar Compounds
Fmoc-D-Ala-OH: Lacks the anthracene moiety, making it less useful for fluorescence-based applications.
Fmoc-L-Ala(2-Anth)-OH: Contains the L-alanine residue instead of D-alanine, which can affect the peptide’s conformation and interactions.
Fmoc-D-Ala(1-Naphth)-OH: Contains a naphthalene moiety instead of anthracene, offering different fluorescent properties.
Uniqueness
Fmoc-D-Ala(2-Anth)-OH is unique due to the presence of the anthracene moiety, which provides strong fluorescence and allows for a wide range of applications in research and industry. The D-alanine residue also imparts specific stereochemical properties that can influence the behavior of peptides and proteins.
属性
IUPAC Name |
(2R)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGAAWWCDXJIK-SSEXGKCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













